molecular formula C3H4FN3O2S B2970408 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1909316-19-3

4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2970408
CAS No.: 1909316-19-3
M. Wt: 165.14
InChI Key: CQGYNQOPHBKPQX-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 1909316-19-3) is a heterocyclic sulfonyl fluoride that serves as a versatile building block in organic synthesis and drug discovery. This compound synergistically combines a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities , with a sulfonyl fluoride group, a key handle in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . The SuFEx reaction is a powerful and selective method for constructing stable S(VI) linkages under mild conditions, making this reagent highly valuable for producing diverse sulfonate and sulfamide derivatives . Its application is particularly relevant in the development of covalent inhibitors, the functionalization of complex molecules, and the synthesis of compound libraries for high-throughput screening in agrochemical and pharmaceutical research . The molecular formula is C3H4FN3O2S with a molecular weight of 165.15 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGYNQOPHBKPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-19-3
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sulfuryl fluoride under specific conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride":

Scientific Research Applications

Triazoles, including derivatives and those with fluorine substituents, have a wide range of applications in scientific research due to their thermal, chemical, and biological stability .

4-Methyl-4H-1,2,4-triazole-3-thiol:

  • Corrosion Inhibition: It can be used as a corrosion inhibitor for mild steel in sulfuric acid solutions .
  • Coordination Chemistry: Useful in the coordination chemistry of mercury, which can provide insights into applications in materials science .
  • Synthesis of Derivatives: Employed in the synthesis and biological evaluation of 1,2,4-triazole derivatives, including those modified with a piperidine group .

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone:

  • Building Block: It can be a building block for synthesizing complex molecules and materials.
  • Enzyme Inhibition: It is investigated as a potential enzyme inhibitor and for its interactions with biological macromolecules.
  • Therapeutic Properties: It is explored for potential therapeutic uses, such as antibacterial, antifungal, and anticancer activities.
  • Material Development: It can be utilized in developing new materials with unique properties like polymers and coatings.

Case Studies

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone:

  • Inhibition Studies: This compound showed an IC50 value comparable to physostigmine in inhibiting butyrylcholinesterase (BChE), suggesting potential neurological applications.
  • Antimicrobial Efficacy: In vitro tests showed antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research: Studies on breast cancer cell lines indicated a decrease in cell viability upon treatment with this compound, suggesting potential as a therapeutic agent in oncology.

Additional Applications of Triazoles

  • Medicinal Chemistry: Triazoles are significant in medicinal chemistry and chemical biology, playing roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .
  • Antibacterial Activity: Bioactive molecules with a 1,2,3-triazole core have antibacterial properties .
  • Antimicrobial Resistance: Some compounds containing sulfonyl fluorides have shown activity against methicillin-resistant Staphylococcus aureus .
  • Chemoprevention and Chemotherapy: Mercapto-substituted 1,2,4-triazoles play a role in chemopreventive and chemotherapeutic effects on cancer .

Mechanism of Action

The mechanism by which 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

4-(2-Methoxyethyl)-5-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Fluoride
  • Molecular Formula : C₅H₇FN₂O₂S
  • Key Differences : A methoxyethyl group replaces the methyl group at the 4-position, increasing molecular weight (178.19 vs. 151.12) and hydrophilicity. This substitution may enhance solubility but reduce steric accessibility for reactions .
1H-1,2,4-Triazole-5-Sulfonyl Fluoride
  • Molecular Formula : C₂H₂FN₃O₂S
  • Key Differences : Lacks the methyl group at the 4-position, reducing steric hindrance. This structural simplicity may favor reactions requiring minimal steric bulk but could decrease stability in biological environments .

Functional Group Variations

Sulfonyl Chloride Derivatives
  • Example : 5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (C₇H₁₂ClN₃O₂S)
  • Key Differences : The sulfonyl chloride (-SO₂Cl) group is more reactive than sulfonyl fluoride, enabling faster nucleophilic substitutions. However, sulfonyl chlorides are less stable under hydrolytic conditions, limiting their utility in aqueous systems .
Thioether and Thiol Derivatives
  • Example : 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide
  • Key Differences : The thioether (-S-) group reduces electrophilicity compared to sulfonyl fluoride, making these compounds less reactive in covalent bonding but more stable against hydrolysis. Such derivatives are often explored for antioxidant or antimicrobial activities .

Physicochemical and Reactivity Profiles

Molecular Weight and Stability

  • 4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Fluoride : MW = 151.12. The methyl group stabilizes the triazole ring, while the sulfonyl fluoride balances reactivity and stability.
  • Sulfonyl Chlorides : Higher molecular weights (e.g., 237.71 for C₇H₁₂ClN₃O₂S) correlate with increased reactivity but decreased hydrolytic stability .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Reactivity Profile
This compound C₃H₄FN₃O₂S 151.12 Methyl at N4 Sulfonyl fluoride Moderate reactivity, hydrolytically stable
4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride C₅H₇FN₂O₂S 178.19 Methoxyethyl at C4 Sulfonyl fluoride Increased hydrophilicity, reduced steric access
5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride C₇H₁₂ClN₃O₂S 237.71 Butan-2-yl at C5 Sulfonyl chloride High reactivity, prone to hydrolysis
1H-1,2,4-Triazole-5-sulfonyl fluoride C₂H₂FN₃O₂S 151.12 None at N4 Sulfonyl fluoride Low steric hindrance, less stable

Biological Activity

4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with a sulfonyl fluoride group. Its unique structural features position it as a candidate for various biological applications, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer potential, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure consists of a five-membered triazole ring with three nitrogen atoms and two carbon atoms. The presence of a methyl group at the 4-position and a sulfonyl fluoride group at the 3-position enhances its chemical reactivity and biological properties.

Property Description
Molecular Formula C4H6F2N4O2S
Molecular Weight 202.18 g/mol
Functional Groups Triazole ring, sulfonyl fluoride
Solubility Soluble in organic solvents

Anticancer Potential

Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. For instance, studies have highlighted the role of triazoles in inhibiting cancer cell proliferation through mechanisms involving voltage-gated sodium channels (VGSC) inhibition. The sulfonyl fluoride group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Key methods include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and suitable aldehydes or ketones.
  • Introduction of Sulfonyl Fluoride Group : Employing sulfonyl fluorides in nucleophilic substitution reactions.

These methods allow for efficient production while maintaining high yields and purity.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functional groups that enhance its reactivity compared to other triazoles. Below is a comparison table with structurally similar compounds:

Compound Name Structure Type Unique Features
1H-1,2,4-TriazoleBasic structure; less reactiveLacks substituents
5-Fluoro-1H-1,2,4-triazoleFluorinated triazoleEnhanced stability
4-Methylthio-1H-1,2,4-triazoleThioether derivativeDifferent biological activity
3-Thiocyanato-1H-1,2,4-triazoleThiocyanate-substituted triazolePotentially useful in agrochemical applications

Case Studies and Research Findings

While direct research specifically on this compound is sparse, related studies provide insights into its potential applications:

  • Antifungal Activity : A study indicated that similar triazoles demonstrated superior antifungal activity compared to established agents like bifonazole.
  • Antibacterial Properties : Research has shown that certain triazole derivatives exhibited comparable bactericidal activity to standard antibiotics such as streptomycin.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives followed by sulfonylation. For example, derivatives like 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol are synthesized using DMF as a solvent and anhydrous potassium carbonate as a base, achieving yields up to 92% by minimizing side reactions . Key parameters include temperature control (room temperature), reaction time (6 hours), and stoichiometric ratios.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX programs ) is critical for confirming 3D molecular conformation. Hirshfeld surface analysis further reveals intermolecular interactions, while FTIR and NMR validate functional groups (e.g., sulfonyl fluoride and triazole rings) . Computational tools like ORTEP-3 aid in visualizing crystal packing.

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : Derivatives of 1,2,4-triazole sulfonyl fluoride exhibit antimicrobial and enzyme-inhibitory properties. For instance, similar compounds inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders, via hydrogen bonding and hydrophobic interactions in docking studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations determine frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution. For example, studies on triazole-thiol derivatives reveal nucleophilic sites at sulfur atoms and electrophilic regions near sulfonyl groups, guiding derivatization strategies . Software like Gaussian09 optimizes molecular geometries for docking simulations .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Methodological Answer : Substituents like adamantyl or chlorobenzyl groups enhance lipophilicity and target binding. In 11β-HSD1 inhibitors, the adamantane moiety forms H-π interactions with Tyr183, while the sulfanyl group interacts with Asp259, as shown in molecular docking . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with antimicrobial efficacy .

Q. How can conflicting data on corrosion inhibition mechanisms be resolved?

  • Methodological Answer : Contradictions in corrosion inhibition efficiency (e.g., varying performance in acidic vs. neutral media) are addressed by combining experimental electrochemical impedance spectroscopy (EIS) with DFT-based charge transfer analysis. For example, 4-methyl-4H-1,2,4-triazole-3-thiol derivatives show higher inhibition in sulfuric acid due to stronger adsorption on mild steel surfaces .

Q. What strategies improve the crystallinity of triazole-sulfonyl fluoride derivatives for X-ray studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) promotes crystal growth. For challenging cases, Hirshfeld surface analysis identifies dominant intermolecular forces (e.g., C–H···S interactions), guiding solvent selection . SHELXL refinement protocols resolve disorder in triazole rings.

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